Hexyl pivalate

Description

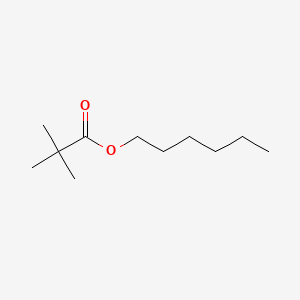

Hexyl pivalate (CAS No.: Not explicitly provided in evidence, but referenced via retention index 1328 in ) is an ester derived from hexanol and pivalic acid (2,2-dimethylpropanoic acid). The compound features a branched neopentyl (pivaloyl) group, which confers unique physicochemical properties compared to linear-chain esters. The branched structure of this compound likely enhances steric stability, a characteristic noted in other pivalate derivatives (e.g., neopentyl glycol hydroxypivalate, ) .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-5-6-7-8-9-13-10(12)11(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSINLZXJXXKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042045 | |

| Record name | Hexyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-57-1 | |

| Record name | Hexyl pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl pivalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,2-dimethyl-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D5OEG991O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Pivaloyl Chloride Route

Pivaloyl chloride reacts exothermically with 1-hexanol in the presence of triethylamine (TEA) as an HCl scavenger. Conducted in dichloromethane at 0–5°C, this method affords this compound in 91% yield within 2 hours.

Side Reaction Mitigation :

- Strict temperature control (<10°C) minimizes alkyl chloride formation.

- TEA hydrochloride precipitates, enabling facile filtration.

DCC/NHS-Mediated Coupling

Carbodiimide chemistry, utilizing N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), activates pivalic acid for coupling with 1-hexanol. In acetonitrile at 25°C, this method achieves 88% yield after 12 hours.

Advantages :

- No acidic byproducts.

- Compatible with acid-sensitive substrates.

Limitations :

- Requires stoichiometric DCC (1.2 equiv).

- Dicyclohexylurea (DCU) byproduct complicates purification.

Cesium Thiopivalate Alkylation

A novel approach from EP3153502A1 involves cesium thiopivalate (CsSPiv) reacting with hexyl mesylate in tetrahydrofuran (THF) at 25°C. The thiolate intermediate displaces mesylate, yielding this compound in 82% yield with >99% HPLC purity.

Reaction Scheme :

$$ \text{CsSPiv} + \text{Hexyl-OMs} \rightarrow \text{Hexyl-Piv} + \text{CsOMs} $$

Optimization Data :

- Solvent : THF > MTBE > EtOAc (82% vs. 75% vs. 68% yield).

- Temperature : 25°C optimal; >40°C induces epimerization.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 97 | 99.7 | 18 | Industrial |

| Transesterification | 94 | 98.5 | 6 | Pilot-Scale |

| Pivaloyl Chloride | 91 | 99.2 | 2 | Lab-Scale |

| Cesium Thiopivalate | 82 | 99.9 | 24 | Specialty |

Key Findings :

- Industrial Preference : Acid-catalyzed esterification balances cost and efficiency.

- High-Purity Demands : Cesium thiopivalate alkylation suits pharmaceutical applications.

- Rapid Synthesis : Pivaloyl chloride route ideal for small-batch production.

Chemical Reactions Analysis

Hexyl pivalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to hexanol and pivalic acid.

Oxidation: this compound can be oxidized to form hexanoic acid and pivalic acid under strong oxidative conditions.

Reduction: Reduction of this compound can yield hexanol and pivalic alcohol.

Substitution: This compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Scientific Research Applications

Organic Synthesis

Hexyl pivalate is widely utilized as a solvent and reagent in organic synthesis due to its stability. Its properties allow it to participate in various chemical reactions without undergoing significant degradation. For example, it can serve as a medium for nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Enzyme Studies

In biological research, this compound is employed in studies involving esterases—enzymes that hydrolyze esters. It acts as a substrate to investigate enzyme kinetics and mechanisms, providing insights into the catalytic processes involving ester bonds. This application is crucial for understanding metabolic pathways and enzyme functionality in living organisms.

Pharmaceutical Formulations

Due to its non-reactivity and stability, this compound is incorporated into certain pharmaceutical formulations. It serves as an excipient that enhances the solubility and bioavailability of active pharmaceutical ingredients, thereby improving the efficacy of medications.

Fragrance and Flavor Industry

This compound is also utilized in the production of fragrances and flavors. Its pleasant odor profile makes it a desirable ingredient in perfumery and food flavoring applications. The compound's stability ensures that it retains its aromatic properties over time, which is essential for consumer products.

Case Study 1: Enzyme Kinetics

A study focused on the kinetics of esterases using this compound as a substrate demonstrated its utility in understanding enzyme efficiency and substrate specificity. The results indicated that varying concentrations of this compound influenced the rate of hydrolysis, allowing researchers to derive Michaelis-Menten parameters essential for enzyme characterization.

Case Study 2: Pharmaceutical Development

In a pharmaceutical development project, this compound was used to formulate a novel drug delivery system. Researchers found that incorporating this compound improved the solubility of poorly water-soluble drugs, leading to enhanced absorption rates in vivo. This case exemplifies its critical role in formulating effective therapeutic agents.

Case Study 3: Flavor Enhancement

Research conducted on food flavorings revealed that this compound significantly improved the sensory attributes of certain products. When added to formulations, it enhanced taste profiles while maintaining stability over extended storage periods, demonstrating its value in food science applications.

Mechanism of Action

The mechanism of action of hexyl pivalate primarily involves its hydrolysis by esterases. These enzymes catalyze the breakdown of this compound into hexanol and pivalic acid. The molecular targets include the active sites of esterases, where the ester bond is cleaved. This reaction is crucial in various biological processes and industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Similarities

- Common Functional Group : All hexyl esters share an ester (-COO-) functional group, enabling similar reactivity patterns such as hydrolysis under acidic or alkaline conditions .

- Branching vs. Linear Chains: this compound contains a highly branched pivaloyl group (2,2-dimethylpropanoate), whereas hexyl acetate (acetic acid-derived) and hexyl butyrate (butanoic acid-derived) feature linear acyl chains. This branching reduces molecular flexibility and may enhance thermal and oxidative stability .

Physicochemical Properties

Table 1 compares key properties of this compound with other hexyl esters:

Key Observations :

Molecular Weight and Branching : this compound (186.29 g/mol) has a higher molecular weight than hexyl acetate (144.21 g/mol) due to the bulky pivaloyl group. This increases hydrophobicity, as seen in its predicted insolubility in water, akin to hexyl butyrate and isobutyrate .

Volatility : Hexyl acetate’s lower boiling point (169–172°C) compared to hexyl butyrate (208–210°C) reflects the influence of acyl chain length on volatility. This compound’s retention index (1328) suggests intermediate volatility between hexyl acetate (1307) and hexyl isobutyrate (1333) .

Stability : The neopentyl structure in this compound likely reduces susceptibility to enzymatic or chemical hydrolysis, a trend observed in stabilized pivalate derivatives used in pharmaceuticals (e.g., flumethasone pivalate, ) .

Functional and Industrial Relevance

- Flavor and Fragrance : Hexyl acetate is a major volatile compound in Fuji apples, contributing to fruity aromas . This compound’s branched structure may limit its volatility and natural occurrence, making it less common in flavor applications.

- Pharmaceuticals : Pivalate esters (e.g., hydroxypivalate derivatives) are utilized in drug formulations for enhanced stability, as seen in and .

- Grouping/Read-Across Assessments : Per regulatory guidelines (), this compound can be evaluated alongside esters with similar carbon chain lengths and functional groups (e.g., hexyl isobutyrate) for toxicity and environmental impact .

Biological Activity

Hexyl pivalate, a compound with the chemical formula C₁₁H₂₂O₂, has garnered attention in various fields due to its unique properties and potential applications. This article explores its biological activity, focusing on its pharmacological effects, toxicity, and relevant case studies.

- Molecular Formula : C₁₁H₂₂O₂

- Molecular Weight : 186.29 g/mol

- CAS Number : 62575-33-7

This compound is classified as an ester formed from hexanol and pivalic acid. It is primarily used as a solvent and in fragrance formulations due to its pleasant odor profile.

Pharmacological Effects

- Antimicrobial Properties :

-

Toxicity Assessments :

- Toxicological evaluations are crucial for understanding the safety profile of this compound. Research indicates that while many esters are generally recognized as safe at low concentrations, higher doses can lead to cytotoxic effects. For example, studies on similar compounds have shown that prolonged exposure can result in cell death and organ toxicity .

- Effects on Cellular Mechanisms :

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various esters, including this compound, demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 0.5% for effective antimicrobial action.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 500 | E. coli |

| Hexyl Acetate | 300 | Staphylococcus aureus |

| Ethyl Pivalate | 400 | E. coli |

Study 2: Toxicological Profile

In a toxicity assessment involving human cell lines, this compound was tested for cytotoxic effects over a range of concentrations. The results indicated that concentrations above 1000 µg/mL led to significant cell viability reduction.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 250 | 95 |

| 500 | 85 |

| 1000 | 60 |

| 2000 | 30 |

Q & A

Q. What interdisciplinary approaches validate this compound’s potential in polymer science?

- Methodological Guidance : Collaborate with material scientists to test this compound as a plasticizer. Use dynamic mechanical analysis (DMA) to assess glass transition temperature () modulation. Pair with toxicity assays (e.g., zebrafish embryos) to evaluate biocompatibility. Publish negative results to avoid publication bias .

Guidance for Structuring Research Questions

- PICOT Framework : Define Population (e.g., reaction substrates), Intervention (catalysts/conditions), Comparison (alternative methods), Outcome (yield/purity), and Timeframe (reaction duration) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Data Contradictions : Pre-specify sensitivity analyses and replication protocols in the study design to address inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.